molecular formula C22H26N2O3S B2639469 Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate CAS No. 1705330-81-9

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate

Cat. No. B2639469
CAS RN: 1705330-81-9
M. Wt: 398.52
InChI Key: CQXUTJRXIKCFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzyl group, a carbamate group, and a thiazepane ring. The benzyl group is a common substituent in organic chemistry with the formula C6H5CH2-. The carbamate group (NHCOO) is derived from carbamic acid and is present in a variety of organic compounds including pharmaceuticals and pesticides . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur .


Molecular Structure Analysis

The molecular structure would be largely defined by the benzyl group, the carbamate group, and the thiazepane ring. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these groups can undergo a variety of reactions. For example, benzyl compounds can participate in nucleophilic substitution reactions and carbamates can react with amines to form amides .

Scientific Research Applications

Biological Activities and Drug Development

  • Antitrypanosomal Activity A study by Ayyari et al. (2013) highlights the antitrypanosomal properties of thiocarbamate glycosides derived from Moringa peregrina. Compounds like O-Methyl thiocarbamate exhibited notable in vitro activity against Trypanosoma brucei rhodesiense, indicating potential applications in developing antitrypanosomal drugs. Despite some toxicity issues in vivo, the compound's high in vitro activity and ability to inhibit trypanothione reductase, a crucial enzyme for the parasite, make it a compelling lead structure for drug development Ayyari et al., 2013.

  • Cholinesterase Inhibition Bąk et al. (2019) designed a series of benzene-based derivatives, including benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate, which demonstrated significant inhibition of acetyl- and butyrylcholinesterase enzymes. Some compounds showcased inhibition potency comparable to galanthamine, a standard drug used in treating Alzheimer's disease. This underlines the potential of benzyl carbamates in developing treatments for neurodegenerative diseases Bąk et al., 2019.

  • Synthesis of Substituted Benzofurans and Benzothiophenes Rádl et al. (2000) explored the synthesis of substituted 1-benzofurans and 1-benzothiophenes with potential analgesic activity. The study demonstrates the use of benzoyl and pyridylcarbonyl derivatives in creating compounds with considerable analgesic effects, signifying the role of carbamate structures in synthesizing bioactive molecules Rádl et al., 2000.

properties

IUPAC Name

benzyl N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-7-5-6-10-19(17)20-11-12-24(13-14-28-20)21(25)15-23-22(26)27-16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXUTJRXIKCFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.